molecular formula C13H14FN3O3S B2612153 3-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide CAS No. 1105200-00-7

3-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide

Cat. No. B2612153
CAS RN: 1105200-00-7
M. Wt: 311.33
InChI Key: WVEJSNMXWGWXCL-UHFFFAOYSA-N
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Description

3-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in medicinal chemistry. The compound has been found to exhibit promising pharmacological properties, making it a potential candidate for drug development.

Scientific Research Applications

Enzyme Inhibition and Medicinal Chemistry

Sulfonamides, such as benzenesulfonamides, have been extensively studied for their enzyme inhibition properties, particularly as carbonic anhydrase inhibitors. These inhibitors have significant implications in treating conditions such as glaucoma, epilepsy, and mountain sickness. For instance, derivatives incorporating 1,3,5-triazine moieties have shown inhibition of cytosolic and tumor-associated carbonic anhydrase isozymes, suggesting potential in cancer therapy (Garaj et al., 2005).

Anticancer Activity

Several sulfonamide derivatives have been synthesized and evaluated for their anticancer activity. Compounds such as novel pyridazinone derivatives bearing a benzenesulfonamide moiety have shown remarkable activity against various cancer cell lines, indicating the potential for developing new anticancer agents (Rathish et al., 2012).

Antimicrobial and Antiviral Evaluation

Sulfonamides have also been explored for their antimicrobial and antiviral properties. For example, derivatives synthesized and evaluated for antimicrobial and anticancer activities have shown effectiveness against various microbial strains, hinting at their utility in addressing microbial infections (Kumar et al., 2012).

Synthetic Applications

The directed metalation of sulfonamides has been utilized in synthesizing various heterocyclic compounds. These methodologies enable the creation of sultams, sultones, and other heterocycles, demonstrating the versatility of sulfonamides in organic synthesis (Familoni, 2002).

properties

IUPAC Name

3-fluoro-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O3S/c14-11-4-1-5-12(10-11)21(19,20)16-8-3-9-17-13(18)6-2-7-15-17/h1-2,4-7,10,16H,3,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEJSNMXWGWXCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCCN2C(=O)C=CC=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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